molecular formula C13H21NO B7991267 2-[4-(Dimethylamino)phenyl]-3-methyl-butan-2-ol

2-[4-(Dimethylamino)phenyl]-3-methyl-butan-2-ol

Cat. No.: B7991267
M. Wt: 207.31 g/mol
InChI Key: LKJAZNCSTMQMMK-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)phenyl]-3-methyl-butan-2-ol is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a butanol structure. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)phenyl]-3-methyl-butan-2-ol typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis . The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Grignard reactions with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)phenyl]-3-methyl-butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols or primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[4-(Dimethylamino)phenyl]-3-methyl-butan-2-ol is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)phenyl]-3-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity . The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group and phenyl ring structure.

    3-Methyl-2-butanol: Similar but lacks the dimethylamino group and phenyl ring.

    N,N-Dimethylaniline: Contains the dimethylamino group but differs in the overall structure.

Uniqueness

2-[4-(Dimethylamino)phenyl]-3-methyl-butan-2-ol is unique due to the combination of the dimethylamino group and the butanol structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-3-methylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-10(2)13(3,15)11-6-8-12(9-7-11)14(4)5/h6-10,15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJAZNCSTMQMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=CC=C(C=C1)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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